Derivative-Dependent Potency in α-Amylase Inhibition
While the parent 1H-indole-7-carbohydrazide lacks direct inhibitory data, a focused library of 25 derivatives of indole carbohydrazide (1-25) was evaluated for α-amylase inhibition. This class-level data demonstrates the scaffold's potential for generating potent inhibitors. The most potent analog, compound 25, exhibited an IC50 of 9.28 ± 0.153 µM, which is comparable to the standard acarbose (IC50 = 8.78 ± 0.16 µM) [1]. In stark contrast, the weakest analog in the series (compound 12) exhibited an IC50 of 599.0 µM, a 64-fold difference in potency, highlighting the extreme sensitivity of activity to substituent modifications and underscoring the importance of starting with the correct, versatile core [1].
| Evidence Dimension | α-Amylase Inhibition (IC50) |
|---|---|
| Target Compound Data | 9.28 ± 0.153 µM (Most potent derivative: Compound 25) |
| Comparator Or Baseline | Acarbose: 8.78 ± 0.16 µM; Weakest derivative (Compound 12): 599.0 µM |
| Quantified Difference | ~64-fold difference between most and least potent derivative; Compound 25 is nearly equipotent to acarbose |
| Conditions | α-Amylase enzyme inhibition assay; 25 derivatives of indole carbohydrazide tested |
Why This Matters
This demonstrates that the indole-7-carbohydrazide core, through proper derivatization, can yield α-amylase inhibitors with potency rivaling a clinical standard, while alternative cores or unoptimized derivatives would be ineffective for this application.
- [1] Taha, M. et al. Synthesis of alpha amylase inhibitors based on privileged indole scaffold. Bioorganic Chemistry, 2017, 71, 102-112. View Source
